

A Structural Showdown: GSK-3 β in Apo and Inhibitor-Bound States

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Compound of Interest

Compound Name: *Glutamate-5-kinase-IN-2*

Cat. No.: *B12411402*

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A detailed comparison of the structural conformations of Glycogen Synthase Kinase 3 β (GSK-3 β) in its unbound (apo) state versus its complex with the selective inhibitor AR-A014418 reveals critical insights into the enzyme's mechanism of inhibition and provides a blueprint for future drug design.

Glycogen Synthase Kinase 3 β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been implicated in a range of pathologies such as Alzheimer's disease, bipolar disorder, and cancer, making it a significant therapeutic target. Understanding the structural changes that occur upon inhibitor binding is paramount for the development of potent and specific therapeutic agents.

This guide provides a comparative analysis of the apoenzyme structure of human GSK-3 β (PDB ID: 1H8F) and its structure when bound to the ATP-competitive inhibitor AR-A014418 (PDB ID: 1Q5K).

Quantitative Analysis of Structural and Binding Parameters

The binding of AR-A014418 to GSK-3 β induces a conformational change in the enzyme, which can be quantified by the root-mean-square deviation (RMSD) of the protein's backbone atoms. While a direct literature citation for the RMSD between these specific PDB structures is not readily available, structural alignment using the RCSB PDB's pairwise structure alignment tool

reveals a subtle but significant shift upon inhibitor binding. The inhibitor AR-A014418 exhibits potent inhibition of GSK-3 β with a half-maximal inhibitory concentration (IC₅₀) of 104 nM and a binding affinity (K_i) of 38 nM[1][2].

Parameter	Apoenzyme (PDB: 1H8F)	IN-2 (AR-A014418) Bound (PDB: 1Q5K)	Reference
PDB ID	1H8F	1Q5K	[1][3]
Resolution (Å)	2.80	1.94	[1][3]
R-Value Free	0.256	0.242	[1][3]
R-Value Work	0.220	0.222	[1][3]
Inhibitor	None	AR-A014418	[2]
IC ₅₀	N/A	104 ± 27 nM	[1][2]
K _i	N/A	38 nM	[1][2]

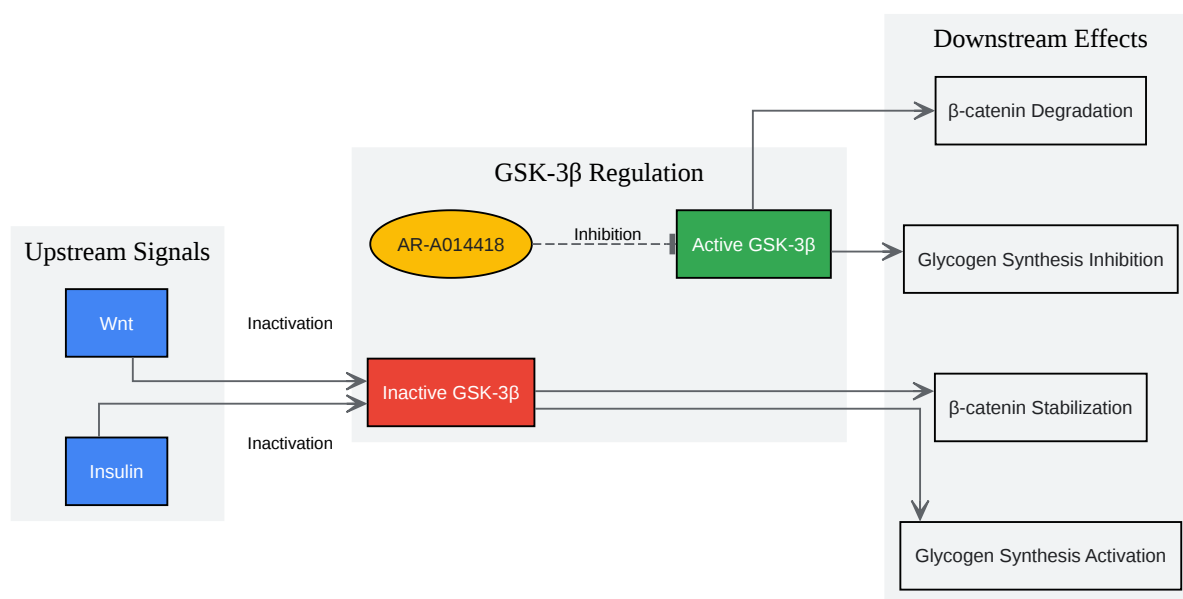
Structural Differences: A Tale of Two Conformations

The binding of AR-A014418 into the ATP-binding pocket of GSK-3 β elicits key conformational changes, primarily in the glycine-rich loop and the activation loop. In the apo state (1H8F), the active site is in a more "open" and flexible conformation. Upon binding of AR-A014418 (1Q5K), the glycine-rich loop moves to partially close over the inhibitor, establishing crucial hydrogen bonds and hydrophobic interactions that stabilize the complex. This induced-fit mechanism is a hallmark of many kinase-inhibitor interactions.

The inhibitor itself forms specific interactions with key residues in the ATP-binding site. The urea moiety of AR-A014418 forms hydrogen bonds with the hinge region residues Val135 and Asp133, mimicking the hydrogen bonding pattern of the adenine ring of ATP. The methoxybenzyl and nitrothiazole groups of the inhibitor occupy hydrophobic pockets within the active site, contributing to the high affinity and selectivity of the compound.

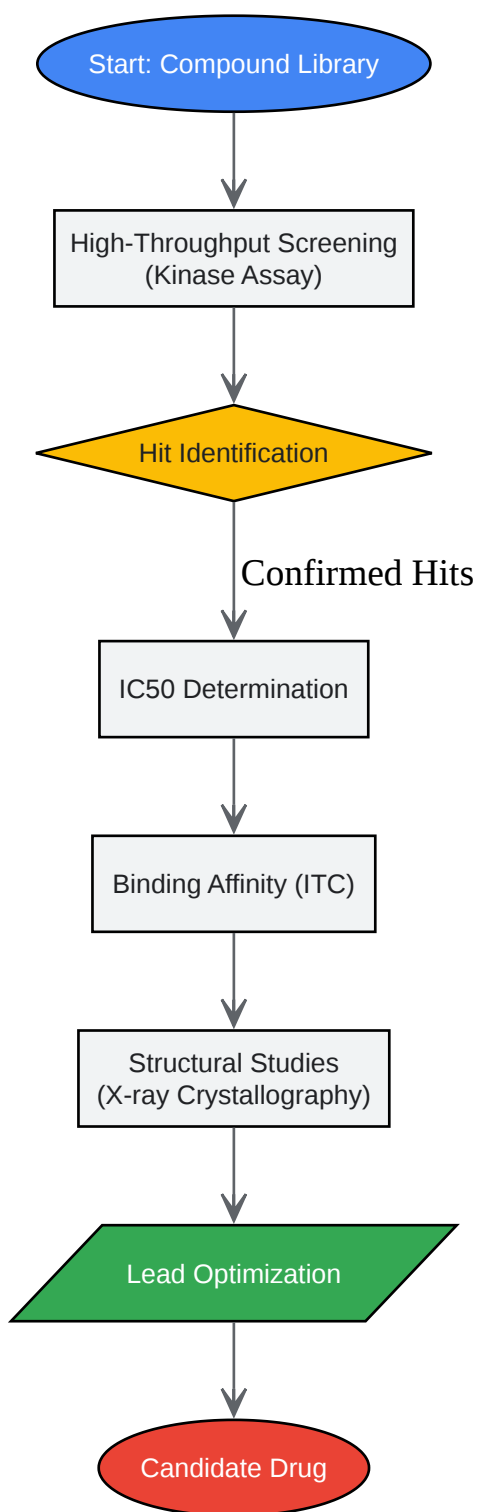
Signaling Pathway and Experimental Workflow

GSK-3 β is a key regulator in multiple signaling pathways. Its inhibition by molecules like AR-A014418 can have profound effects on downstream cellular events. The following diagrams illustrate a simplified signaling pathway involving GSK-3 β and a typical workflow for identifying and characterizing GSK-3 β inhibitors.



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Caption: Simplified signaling pathways regulated by GSK-3 β .



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Caption: A typical experimental workflow for inhibitor discovery.

Experimental Protocols

Protein Expression and Purification (General Protocol)

Recombinant human GSK-3 β is typically expressed in *E. coli* or insect cells (e.g., *Spodoptera frugiperda*)[4]. A common method involves affinity chromatography using a tag (e.g., polyhistidine-tag) fused to the protein, followed by further purification steps like ion exchange and size-exclusion chromatography to achieve high purity. For the 1H8F structure, a single-step purification using affinity chromatography on an immobilized axin fragment has also been described[5].

X-ray Crystallography

Crystallization of Apo GSK-3 β (similar to 1H8F): Purified GSK-3 β is concentrated to 5-10 mg/mL. Crystals can be grown using the hanging-drop vapor diffusion method at 4°C. A typical crystallization solution contains 10-15% (w/v) PEG 8000, 0.1 M HEPES pH 7.5, and 0.2 M calcium chloride.

Crystallization of GSK-3 β in complex with AR-A014418 (1Q5K): For the inhibitor-bound structure, purified GSK-3 β is incubated with a 2-5 fold molar excess of AR-A014418 for 1-2 hours on ice prior to setting up crystallization trials. The crystallization conditions are similar to the apoenzyme, with slight adjustments to the precipitant concentration. For the 1Q5K structure, the crystallization was performed at 100K[6].

Data Collection and Structure Determination: Crystals are cryo-protected using a solution containing a higher concentration of the precipitant supplemented with 20-25% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved by molecular replacement using a previously determined kinase structure as a search model, followed by iterative rounds of model building and refinement.

IC50 Determination by Kinase Assay

The inhibitory activity of AR-A014418 against GSK-3 β is determined using a kinase assay. The following is a representative protocol:

- **Reaction Mixture:** A reaction buffer containing 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β -mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, and 0.5 μ g/25 μ L bovine serum albumin is prepared.

- **Enzyme and Substrate:** Recombinant human GSK-3 β (6 milliunits) and a biotinylated peptide substrate (2 μ M) are added to the reaction buffer.
- **Inhibitor Addition:** AR-A014418 is added at various concentrations (typically in a 10-point dose-response curve).
- **Reaction Initiation:** The reaction is initiated by the addition of [γ -³³P]ATP (0.04 μ Ci) and unlabeled ATP to a final concentration of 1 μ M in the presence of 50 mM Mg(Ac)₂.
- **Incubation:** The reaction is incubated for 20 minutes at room temperature.
- **Termination and Detection:** The reaction is stopped by adding a stop solution containing EDTA. The amount of phosphorylated substrate is then quantified using a scintillation counter after capturing the biotinylated peptide on streptavidin-coated beads[7]. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the thermodynamic parameters of inhibitor binding, including the binding affinity (K_d), stoichiometry (n), and enthalpy (Δ H) and entropy (Δ S) of binding.

- **Sample Preparation:** Purified GSK-3 β is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor, AR-A014418, is dissolved in the same dialysis buffer. Both protein and inhibitor solutions are degassed prior to the experiment.
- **ITC Experiment:** The GSK-3 β solution (typically 20-50 μ M) is placed in the sample cell of the calorimeter. The AR-A014418 solution (typically 200-500 μ M) is loaded into the injection syringe.
- **Titration:** A series of small injections (e.g., 5-10 μ L) of the inhibitor solution are titrated into the protein solution at a constant temperature (e.g., 25°C).
- **Data Analysis:** The heat released or absorbed upon each injection is measured. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

This comprehensive comparison of the apo and inhibitor-bound structures of GSK-3 β , supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in the fields of structural biology, medicinal chemistry, and drug development. The insights gained from such analyses are instrumental in the rational design of next-generation GSK-3 β inhibitors with improved potency and selectivity.

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